
Phenyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes.
This compound is an isocyanate composed of a benzene ring bearing a single isocyanato substituent. It has a role as a hapten and an allergen. It is a member of isocyanates and a member of benzenes.
Wissenschaftliche Forschungsanwendungen
Reactivity with Glutathione : Phenyl isocyanate reacts with glutathione, forming three adducts. These reactions were studied using ultra-performance liquid chromatography/electrospray ionization mass spectrometry and nuclear magnetic resonance, providing insights into its potential reactivity with other nucleophiles in the body (Johansson Mali'n, Lindberg, & Åstot, 2014).
Industrial Applications : It's used in the production of pesticides, paint, photographic industries, pharmaceuticals, optical brighteners, textile additives, softeners, and as a test reagent for diamines and alcohols. Also found as an impurity in diphenylmethane-4,4'-diisocyanate (MDI) during the production process [(this compound MAK Value Documentation, 2002).
Protein Modification : this compound is valuable for introducing new groups into proteins under mild conditions. This has been particularly studied with insulin (Hopkins & Wormall, 1934).
Sensitization Potential : As a chemical sensitizer, this compound can induce both cellular and humoral immune responses, suggesting its role in sensitization potential of commercial products where it is a trace contaminant (Karol & Kramarik, 1996).
Curtius Rearrangement : Involved in the Curtius rearrangement, this compound has been shown to produce phenyl cyanate along with itself during the photochemical rearrangement of benzoyl azide (Wentrup & Bornemann, 2005).
Li-ion Batteries Performance : Aromatic isocyanates like this compound can improve the performance of Li-ion batteries by reducing initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface (Zhang, 2006).
Reactivity with Insulin and Other Proteins : this compound is known to react with insulin and other proteins, leading to the inactivation of insulin due to the reaction between the isocyanate and the free amino-groups of the insulin (Gaunt, Higgins, & Wormall, 1935).
Inactivation of Prolactin : The compound has been used to mask the free amino groups of protein molecules without significant damage, as in the case of prolactin inactivation (Bottomley & Folley, 1940).
Eigenschaften
| { "Design of the Synthesis Pathway": "Phenyl isocyanate can be synthesized by the reaction of aniline with phosgene.", "Starting Materials": ["Aniline", "Phosgene"], "Reaction": [ "Add aniline to a reaction flask", "Add phosgene to the reaction flask slowly while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product using anhydrous sodium sulfate", "Purify the product by distillation or recrystallization" ] } | |
CAS-Nummer |
286012-94-0 |
Molekularformel |
C7H5NO |
Molekulargewicht |
125.077 g/mol |
IUPAC-Name |
isocyanato(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1 |
InChI-Schlüssel |
DGTNSSLYPYDJGL-ZXJNGCBISA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N=C=O |
SMILES |
C1=CC=C(C=C1)N=C=O |
Kanonische SMILES |
C1=CC=C(C=C1)N=C=O |
Siedepunkt |
158-168 °C BP: 55 °C at 13 mm Hg 325.4 °F |
Color/Form |
Liquid |
Dichte |
1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C Density: 1.0956 g/cu cm at 20 °C Relative density (water = 1): 1.095 |
Flammpunkt |
132 °F (55.5 °C) (Open Cup) 51 °C c.c. 132 °F (open cup) |
melting_point |
Freezing point: -30 °C -30 °C -22 °F |
Physikalische Beschreibung |
Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes. Liquid Liquid with an acrid odor; [Merck Index] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless to yellow liquid with a pungent odor. |
Verwandte CAS-Nummern |
27616-41-7 |
Löslichkeit |
Decomposes in water, alcohol; very soluble in ether Solubility in water: reaction |
Dampfdichte |
1.089 |
Dampfdruck |
2.57 [mmHg] 2.57 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 0.2 2.57 mmHg |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




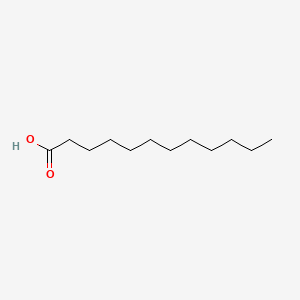

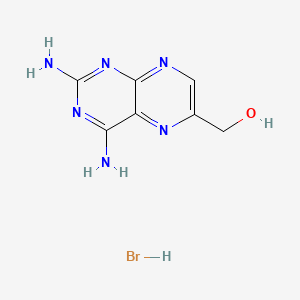

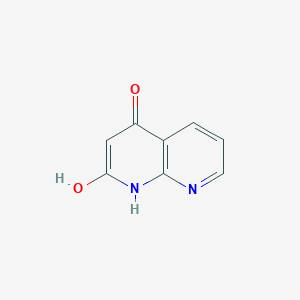
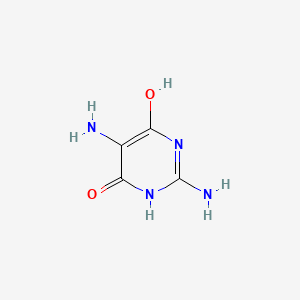


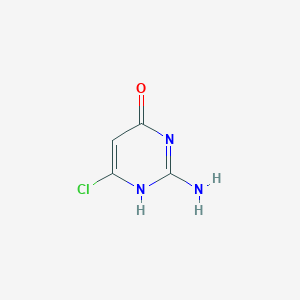

![2-{[(4-Methylphenyl)sulfonyl]amino}ethyl 4-methylbenzenesulfonate](/img/structure/B7761463.png)

